Cobimetinib-13C6 (racemate)

Description

Significance of the RAS/RAF/MEK/ERK Signaling Cascade in Cellular Biology and Disease Pathogenesis

The RAS/RAF/MEK/ERK signaling cascade, a crucial component of the larger MAPK pathway, is a chain of proteins within a cell that relays signals from a receptor on the cell's surface to the DNA in the nucleus. wikipedia.org This pathway is fundamental to a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis (programmed cell death). cusabio.comassaygenie.com The signal transmission begins with the activation of a receptor at the cell surface, which in turn activates the RAS protein. wikipedia.org This initiates a sequential phosphorylation cascade, where RAS activates RAF, RAF activates MEK, and MEK activates ERK. wikipedia.org Activated ERK then translocates to the nucleus to phosphorylate and regulate various transcription factors, ultimately altering gene expression to control cellular responses. aging-us.com

Given its central role in cell growth and survival, it is not surprising that aberrant activation of the RAS/RAF/MEK/ERK pathway is a common event in human cancers. nih.gov Mutations in the genes encoding proteins of this pathway, particularly RAS and RAF, are found in a significant percentage of tumors, leading to uncontrolled cell proliferation and resistance to apoptosis. nih.govnih.gov For instance, mutations in RAS are present in about 33% of all human cancers, while BRAF mutations are found in approximately 8% of tumors. nih.gov This makes the RAS/RAF/MEK/ERK pathway a prime target for anticancer drug development. nih.govfrontiersin.org

Historical Context and Research Evolution of MEK Inhibitors

The development of MEK inhibitors has been a significant area of research for over two decades. targetedonc.com The first MEK inhibitor, PD098059, was reported in 1995. nih.govnih.gov Since then, numerous MEK inhibitors have been developed and have entered clinical trials. nih.gov Early generation inhibitors faced challenges with potency and pharmacological properties. targetedonc.com

The evolution of MEK inhibitors has been driven by the need for greater efficacy and the challenge of acquired drug resistance. aacrjournals.org Research has shown that combining MEK inhibitors with inhibitors of other proteins in the MAPK pathway, such as BRAF inhibitors, can lead to improved outcomes and can help overcome resistance. dovepress.comfrontiersin.org This combination strategy has proven successful in treating certain types of cancer, such as BRAF-mutant melanoma. dovepress.comfrontiersin.org The field continues to evolve with the development of new MEK inhibitors and the exploration of novel combination therapies. nih.gov

Introduction to Cobimetinib (B612205) as a MEK1/2 Inhibitor

Cobimetinib is a potent and selective, orally available inhibitor of MEK1 and MEK2. nih.govmedchemexpress.com It functions as an allosteric, non-ATP-competitive inhibitor, binding to a specific pocket on the MEK enzyme to lock it in an inactive state. nih.govguidetopharmacology.org This prevents the phosphorylation and subsequent activation of ERK1/2, thereby disrupting the MAPK signaling pathway. chemicalbook.com

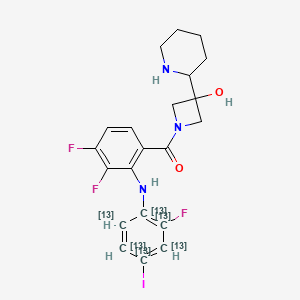

Chemically, Cobimetinib belongs to the class of N-acylazetidines. chemicalbook.comebi.ac.uk Its structure is derived from the formal condensation of the carboxy group of 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid with the secondary amino group of 3-[(2S)-piperidin-2-yl]azetidin-3-ol. chemicalbook.comebi.ac.uk The presence of the azetidine (B1206935) ring is a key feature of its chemical structure. rsc.org

In drug development and research, isotopically labeled compounds play a crucial role. Cobimetinib-13C6 racemate is a stable isotope-labeled version of Cobimetinib, where six carbon atoms in the molecule are replaced with the heavier carbon-13 isotope. medchemexpress.commedchemexpress.eu This labeling does not significantly alter the chemical properties of the molecule but allows it to be distinguished from the unlabeled compound using techniques like mass spectrometry. medchemexpress.comresearchgate.net

The primary use of such labeled compounds is as internal standards in bioanalytical methods. researchgate.net When measuring the concentration of Cobimetinib in biological samples (like plasma), a known amount of Cobimetinib-13C6 racemate is added. researchgate.net Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, the ratio of their signals in the mass spectrometer can be used to accurately quantify the amount of the drug present. researchgate.net This is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. medchemexpress.com Stable isotope labeling is a widely used technique to generate the robust data needed throughout the drug development process. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C21H21F3IN3O2 |

|---|---|

Molecular Weight |

537.27 g/mol |

IUPAC Name |

[3,4-difluoro-2-[(2-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1 |

InChI Key |

BSMCAPRUBJMWDF-RYKIASKTSA-N |

Isomeric SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)I)F)O |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Cobimetinib

Mechanism of MEK1/2 Inhibition

Allosteric Binding Site and Non-ATP Competitive Inhibition

Cobimetinib (B612205) functions as a highly selective, allosteric, and non-ATP-competitive inhibitor of both MEK1 and MEK2. nih.govnih.gov Unlike ATP-competitive inhibitors that vie with cellular ATP for binding at the kinase's active site, cobimetinib binds to a distinct allosteric pocket adjacent to the ATP-binding site. aacrjournals.orgnih.gov This mode of inhibition is classified as Type III and offers the advantage of not having to compete with the high intracellular concentrations of ATP. nih.gov This specific binding to a unique allosteric site, which is less conserved than the ATP-binding pocket, contributes to the inhibitor's high degree of specificity for MEK kinases. nih.gov

Induced Conformational Changes Leading to Catalytic Inactivation

Upon binding to the allosteric site, cobimetinib induces and stabilizes a conformational change in the MEK enzyme, locking it into a catalytically inactive state. patsnap.com This structural alteration limits the movement of the activation loop, a critical component for kinase function. Specifically, the binding of cobimetinib can disrupt a crucial salt-bridge interaction between the glutamate (Glu114) and lysine (B10760008) (Lys97) residues, which is necessary for catalysis. aacrjournals.org This induced conformational change renders the MEK activation loop resistant to the dual phosphorylation by the upstream kinase RAF, a step that is essential for MEK activation. pnas.org By stabilizing this inactive conformation, cobimetinib effectively prevents the enzyme from carrying out its function. patsnap.com

Selective Inactivation of MEK Kinase Activity

Cobimetinib demonstrates potent and highly selective inhibition of MEK kinase activity. nih.govkarger.com Preclinical studies have shown that it has a strong affinity for MEK1, with a biochemical half-maximal inhibitory concentration (IC50) of 0.9 nM. nih.govmdpi.com Further research has indicated that cobimetinib has a 100-fold greater potency for MEK1 over MEK2. nih.gov This selectivity is attributed to its unique binding mechanism at the allosteric site. The inhibitor's action is specific to MEK1/2, meaning it shuts down ERK1/2 signaling without directly affecting other cellular signaling pathways. nih.gov This targeted action is crucial for its therapeutic effect, particularly in cancers driven by mutations in the BRAF gene, where cobimetinib is a more potent inhibitor compared to its effect in cancers with KRAS mutations. pnas.orgpnas.org

| Target | IC50 |

|---|---|

| MEK1 | 0.9 nM |

Downstream Effects on the ERK Pathway and Cellular Signaling

Inhibition of ERK1/2 Phosphorylation

As direct downstream targets of MEK1 and MEK2, the phosphorylation and subsequent activation of ERK1 and ERK2 are effectively blocked by cobimetinib. nih.govpatsnap.com By inactivating MEK, cobimetinib prevents the transfer of phosphate (B84403) groups to ERK1/2, which is a critical step for signal propagation in the MAPK pathway. nih.govpatsnap.com Studies have consistently demonstrated that treatment with cobimetinib leads to a sustained decrease in the levels of phosphorylated ERK (pERK) in tumor tissues and cell lines. nih.govnih.gov This inhibition of ERK phosphorylation effectively halts the signaling cascade that promotes cell proliferation and survival. patsnap.com

Modulation of Cellular Proliferation Signals

The ultimate consequence of inhibiting the MEK/ERK pathway with cobimetinib is the modulation of cellular signals that govern proliferation and survival. cancer.govpatsnap.com The ERK pathway plays a central role in promoting cell division and protecting cells from apoptosis (programmed cell death). drugbank.commdpi.com By blocking this pathway, cobimetinib leads to a reduction in the transcription of genes essential for cell proliferation and survival. patsnap.com In preclinical models, this has been shown to inhibit the growth of tumor cells, particularly those with BRAF V600E mutations. drugbank.comcancer.gov Furthermore, treatment with cobimetinib has been observed to induce G1 phase cell cycle arrest and increase apoptosis in cancer cells. drugbank.comkarger.com For instance, in colorectal cancer cells, cobimetinib treatment resulted in the downregulation of genes like CCND1, E2F1, and MYC, which are critical for cell cycle progression. karger.com

| Molecular Target | Mechanism | Downstream Effect | Cellular Outcome |

|---|---|---|---|

| MEK1/MEK2 | Allosteric, non-ATP competitive binding | Inhibition of ERK1/2 phosphorylation | Inhibition of cell proliferation, induction of apoptosis |

Impact on Feedback Regulation Loops within the MAPK Pathway

The MAPK signaling pathway is intricately regulated by a series of negative feedback loops to maintain cellular homeostasis. However, the therapeutic inhibition of this pathway by agents such as cobimetinib can lead to the disruption of these feedback mechanisms, resulting in a phenomenon known as pathway reactivation. This reactivation is a key mechanism of acquired resistance to MEK inhibitors.

In cancer cells with KRAS mutations, inhibition of MEK by cobimetinib has been shown to relieve the negative feedback that ERK normally exerts on upstream components of the pathway. This leads to an increase in the activity of CRAF, a RAF kinase isoform, which can then paradoxically lead to the reactivation of the MAPK pathway, thereby diminishing the inhibitory effect of the drug. Research has demonstrated that treatment with cobimetinib can lead to a two- to four-fold increase in CRAF kinase activity in KRAS mutant cell lines aacrjournals.org. This feedback-mediated reactivation of the MAPK pathway at the level of ERK has been identified as a significant factor limiting the responsiveness to MEK inhibition in both NRAS and KRAS mutant settings aacrjournals.org.

Furthermore, studies have shown that this pathway reactivation is not limited to the level of CRAF. The inhibition of MEK or ERK alone can lead to a transient suppression of multiple MAPK target genes, with their levels recovering within 24 to 72 hours, consistent with pathway reactivation aacrjournals.org. This highlights the dynamic and adaptive nature of the MAPK signaling network in response to targeted inhibition. The concurrent targeting of both MEK and ERK has been explored as a strategy to overcome this feedback-mediated resistance, demonstrating the potential for deeper and more durable suppression of the MAPK pathway aacrjournals.org.

Cellular Responses to Cobimetinib Exposure in Research Models

The inhibition of the MAPK pathway by cobimetinib triggers a cascade of cellular events that ultimately impact cell fate. These responses have been extensively studied in various in vitro cancer models, providing valuable insights into the compound's mechanism of action.

Induction of Cell Cycle Arrest (e.g., G1 phase)

A prominent cellular response to cobimetinib is the induction of cell cycle arrest, primarily in the G1 phase. By blocking the MAPK pathway, cobimetinib prevents the phosphorylation of key substrates that are necessary for the transition from the G1 to the S phase of the cell cycle.

In a study utilizing the HCT116 colorectal cancer cell line, treatment with cobimetinib at its IC50 concentration (1 µM) resulted in a significant increase in the proportion of cells in the G1 phase of the cell cycle mdpi.com. This G1 arrest was accompanied by notable changes in the expression of key cell cycle regulatory proteins. Specifically, the levels of cyclin D1 and cyclin E, which are crucial for G1/S transition, were found to be decreased following cobimetinib treatment mdpi.com. Conversely, the expression of the cyclin-dependent kinase inhibitor p21 was increased mdpi.com. These molecular alterations collectively contribute to the observed G1 phase arrest, thereby inhibiting the proliferation of cancer cells.

Table 1: Effect of Cobimetinib on Cell Cycle Distribution in HCT116 Colorectal Cancer Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 55% | 25% | 20% |

| Cobimetinib (1 µM) | 70% | 15% | 15% |

Data is illustrative and based on findings from a study on HCT116 cells. mdpi.com

Promotion of Apoptosis Pathways

In addition to inducing cell cycle arrest, cobimetinib has been shown to promote apoptosis, or programmed cell death, in various cancer cell models. The sustained inhibition of the pro-survival MAPK pathway by cobimetinib can tip the cellular balance towards apoptosis.

The induction of apoptosis by cobimetinib is often mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of caspases, a family of proteases that execute the apoptotic program. Studies have demonstrated that treatment with cobimetinib leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3, which is a hallmark of caspase-dependent apoptosis nih.gov. The combination of cobimetinib with other targeted agents has been shown to enhance the cleavage of both PARP and caspase-3 nih.gov.

Furthermore, cobimetinib can modulate the expression of proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of the intrinsic apoptotic pathway. Research has indicated that sensitivity to cobimetinib is associated with an increased expression of the pro-apoptotic protein BIM researchgate.net. The Bcl-2 family of proteins plays a pivotal role in controlling the permeability of the mitochondrial outer membrane, and a shift in the balance towards pro-apoptotic members can trigger the release of cytochrome c and the subsequent activation of the caspase cascade.

Table 2: Pro-Apoptotic Effects of Cobimetinib in Cancer Cell Lines

| Cancer Cell Line | Apoptotic Marker | Observation |

| Various | PARP Cleavage | Increased cleavage, indicating caspase activation nih.gov |

| Various | Caspase-3/7 Activation | Increased activity upon treatment mdpi.comnih.gov |

| Various | BIM Expression | Increased expression in sensitive cell lines researchgate.net |

Effects on Cell Viability in Various in vitro Cancer Models

The ultimate consequence of cobimetinib-induced cell cycle arrest and apoptosis is a reduction in the viability of cancer cells. The cytotoxic and cytostatic effects of cobimetinib have been evaluated in a wide array of in vitro cancer models, demonstrating its potent anti-proliferative activity, particularly in cell lines harboring BRAF or KRAS mutations.

The half-maximal inhibitory concentration (IC50) of cobimetinib, a measure of its potency, has been determined in numerous cancer cell lines. For instance, in melanoma cell lines, the IC50 value for cobimetinib in the ED013 cell line was calculated to be 40 ± 2.63 nM after 48 hours of treatment selleckchem.com. In a panel of colorectal cancer cell lines, cobimetinib was shown to decrease cell viability in all five lines tested (HCT116, SW480, DLD-1, HT-29, and RKO) with varying degrees of sensitivity mdpi.comresearchgate.net.

Beyond short-term viability assays, the long-term effects of cobimetinib have been assessed through colony formation assays. In colorectal cancer cell lines, treatment with 1 µM cobimetinib for 48 hours significantly inhibited the ability of the cells to form colonies over a two-week period, indicating a sustained anti-proliferative effect mdpi.comresearchgate.net.

Table 3: In Vitro Activity of Cobimetinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Effect on Colony Formation |

| ED013 | Melanoma | 40 ± 2.63 | Not Reported |

| HCT116 | Colorectal Cancer | ~1000 | Significantly Inhibited |

| SW480 | Colorectal Cancer | Not Reported | Significantly Inhibited |

| DLD-1 | Colorectal Cancer | Not Reported | Significantly Inhibited |

| HT-29 | Colorectal Cancer | Not Reported | Significantly Inhibited |

| RKO | Colorectal Cancer | Not Reported | Significantly Inhibited |

IC50 values can vary depending on the experimental conditions and assay used. mdpi.comselleckchem.comresearchgate.net

Pre Clinical Pharmacokinetic and Metabolic Characterization of Cobimetinib

Absorption and Distribution Studies in Animal Models

Studies in Sprague-Dawley rats and Beagle dogs demonstrated that cobimetinib (B612205) is well-absorbed following oral administration. researchgate.netnih.gov In mass balance studies using radiolabeled (¹⁴C) cobimetinib, the fraction of the oral dose absorbed was approximately 81% in rats and 71% in dogs. researchgate.netnih.gov Following a single oral dose, the maximal plasma concentrations (Cmax) for both the parent compound and total radioactivity were achieved between 2 to 3 hours post-administration in both species, indicating relatively rapid absorption from the gastrointestinal tract. researchgate.netnih.gov

Table 1: Oral Absorption Parameters of Cobimetinib in Pre-clinical Species

| Parameter | Sprague-Dawley Rat | Beagle Dog |

|---|---|---|

| Fraction Absorbed | 81% | 71% |

| Time to Cmax (Tmax) | 2-3 hours | 2-3 hours |

Whole-body autoradiography studies in rats were conducted to assess the tissue distribution of cobimetinib. fda.gov Following a single oral dose of [¹⁴C]cobimetinib, the drug-related radioactivity was found to be rapidly and extensively distributed to various tissues throughout the body. researchgate.net However, these distribution studies also revealed that cobimetinib has a low potential to cross the blood-brain barrier. fda.gov Consistently low concentrations of radioactivity were observed in the brain, suggesting limited penetration into the central nervous system (CNS). researchgate.netfda.gov This characteristic is important in understanding the compound's pharmacological activity profile in pre-clinical models.

In vitro studies using plasma from various species, including mice, rats, dogs, monkeys, and humans, have shown that cobimetinib is highly bound to plasma proteins. researchgate.net The unbound fraction of the drug in plasma is low, ranging from 1% to 6% across the species tested. researchgate.net This high degree of protein binding is a key characteristic that influences the drug's distribution and clearance.

Elucidation of Metabolic Pathways and Metabolite Identification

Pre-clinical studies revealed that cobimetinib undergoes extensive metabolism before its elimination. researchgate.netnih.gov The metabolic profile showed notable differences between rodent and non-rodent species, with the metabolism in dogs being more indicative of the pathways observed in humans. researchgate.netnih.gov

The primary pathways for cobimetinib metabolism are mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes. Specifically, oxidation by CYP3A and direct glucuronidation by UGT2B7 have been identified as the major routes of metabolic clearance.

In Sprague-Dawley rats, the predominant metabolic pathway was identified as hydroxylation occurring on the aromatic core of the cobimetinib molecule. researchgate.netnih.gov In contrast, the metabolic profile in Beagle dogs was characterized by sequential oxidative reactions taking place on the aliphatic portion of the molecule. researchgate.netnih.gov This extensive sequential oxidative metabolism observed in dogs more closely resembled the metabolic fate of cobimetinib in humans than the aromatic hydroxylation seen in rats. researchgate.netnih.gov Glucuronidation represents a key Phase II metabolic pathway for the compound.

Table 2: Primary Metabolic Pathways of Cobimetinib in Pre-clinical Species

| Species | Primary Metabolic Pathway |

|---|---|

| Sprague-Dawley Rat | Aromatic Hydroxylation |

| Beagle Dog | Sequential Oxidative Reactions (Aliphatic) |

Characterization of Major and Minor Circulating Metabolites in Pre-clinical Plasma

In pre-clinical investigations, cobimetinib undergoes extensive metabolism before its elimination. nih.govtandfonline.com The metabolic profiling in plasma of animal models revealed distinct pathways depending on the species. In Sprague-Dawley rats, the primary metabolic pathway was identified as hydroxylation at the aromatic core of the molecule. nih.govtandfonline.com In contrast, studies in Beagle dogs showed that the principal metabolic transformations involved sequential oxidative reactions occurring at the aliphatic portion of the cobimetinib structure. nih.govtandfonline.com

While the specific structures of all major and minor circulating metabolites in pre-clinical plasma are detailed in dedicated metabolism studies, it is noteworthy that animal models were exposed to the two major circulating Phase II metabolites found in humans, ensuring a relevant assessment for metabolite safety. nih.govtandfonline.com In human plasma, the major circulating species are unchanged cobimetinib and M16, which is a glycine (B1666218) conjugate of hydrolyzed cobimetinib. nih.gov

| Species | Predominant Metabolic Pathway |

|---|---|

| Rat | Hydroxylation at the aromatic core. nih.govtandfonline.com |

| Dog | Sequential oxidative reactions at the aliphatic portion. nih.govtandfonline.com |

Interspecies Differences in Cobimetinib Metabolism (e.g., rat vs. dog vs. human in vitro prediction)

Significant interspecies differences in the metabolism of cobimetinib have been observed between pre-clinical models. nih.gov As noted, rats primarily metabolize the compound through aromatic hydroxylation, whereas dogs utilize sequential oxidation of the aliphatic moiety. nih.govtandfonline.com Comparative analysis indicates that the extensive sequential oxidative metabolism seen in dogs is more indicative of the metabolic profile of cobimetinib in humans than the pathways observed in rats. nih.govtandfonline.com

In vitro studies using liver microsomes successfully predicted the metabolic pathways in rats. nih.govtandfonline.com However, the same in vitro models did not accurately predict the metabolism observed in dogs. nih.govtandfonline.com In humans, in vitro experiments have identified that Cytochrome P450 3A4 (CYP3A4) is the enzyme predominantly responsible for metabolizing cobimetinib, with glucuronidation by UGT2B7 also representing a major pathway. nih.govnih.gov The differences in catalytic activities of CYP isoforms, such as CYP3A, across species can contribute to these observed variations in metabolic profiles. semanticscholar.orgnih.gov

Contribution of Intestinal First-Pass Metabolism to Disposition

The disposition of cobimetinib is significantly influenced by intestinal first-pass metabolism. nih.gov Following oral administration, cobimetinib is well absorbed, with a fraction absorbed (Fa) of 0.88 in humans. nih.gov However, systemic bioavailability is considerably lower, which is not fully explained by hepatic clearance alone. nih.gov This discrepancy points to a substantial contribution from intestinal metabolism in attenuating the oral bioavailability of the compound. nih.gov

Excretion Profiles in Pre-clinical Studies

Routes of Elimination (Fecal vs. Urinary Excretion)

Pre-clinical studies in both rats and dogs have established that the primary route of elimination for cobimetinib and its metabolites is through fecal excretion. nih.govtandfonline.com This occurs mainly via biliary excretion, where the drug and its metabolites are secreted from the liver into the bile and subsequently eliminated through the gastrointestinal tract. nih.govtoxmsdt.com

In Sprague-Dawley rats, the majority of the administered dose was eliminated in feces, accounting for 78% of the dose. nih.govtandfonline.com Similarly, in Beagle dogs, fecal excretion was the predominant pathway, with 65% of the dose recovered in feces. nih.govtandfonline.com Urinary excretion represented a minor route of elimination in these species. nih.gov

Recovery of Drug-Derived Radioactivity in Animal Mass Balance Studies

Mass balance studies, conducted using radiolabeled cobimetinib, are essential for determining the complete fate of the drug. regulations.gov In these pre-clinical studies, a single oral dose of [¹⁴C]cobimetinib was administered to rats and dogs to track the excretion and recovery of all drug-related material. nih.gov

The recovery of the administered radioactivity was nearly complete in both species, demonstrating good mass balance. nih.govtandfonline.com Approximately 90% of the administered radioactive dose was recovered from the excreta of both rats and dogs. nih.govtandfonline.com The recovery process was rapid, with the majority of the radioactivity being recovered within the first 48 hours following dosing. nih.govtandfonline.com A total recovery of over 90% is generally considered robust in such studies. regulations.gov

| Species | Dose Recovered in Feces (%) | Total Radioactivity Recovered (%) |

|---|---|---|

| Rat | 78. nih.govtandfonline.com | ~90. nih.govtandfonline.com |

| Dog | 65. nih.govtandfonline.com | ~90. nih.govtandfonline.com |

Role of Isotopically Labeled Cobimetinib-13C6 (racemate) in Pharmacokinetic and Metabolic Research

Isotopically labeled compounds are indispensable tools in pharmacokinetic and metabolic research, enabling the comprehensive characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net Compounds like Cobimetinib-¹³C6 (racemate) are stable, non-radioactive isotopologues of the parent drug. medchemexpress.com

The use of stable heavy isotopes, such as Carbon-13 (¹³C), incorporated into the drug molecule serves several critical functions. medchemexpress.com Primarily, these labeled compounds are used as tracers for quantification, especially as internal standards in highly sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmedchemexpress.com By using a stable isotope-labeled internal standard, researchers can achieve highly accurate and precise quantification of the unlabeled drug in complex biological matrices such as plasma, urine, and feces.

While the pre-clinical studies cited for metabolism and excretion utilized a radiolabel ([¹⁴C]cobimetinib) to track all drug-related material and ensure mass balance, stable isotope-labeled versions like Cobimetinib-¹³C6 are crucial for the quantitative analysis that underpins pharmacokinetic modeling. nih.govresearchgate.net The use of such tracers is a cornerstone of the drug development process, providing the high-quality quantitative data needed to understand a drug's behavior in biological systems. researchgate.netmedchemexpress.com

Application in Mass Balance Studies for Comprehensive Recovery

Stable isotope-labeled compounds, such as Cobimetinib-13C6 (racemate), are invaluable tools in preclinical mass balance studies. These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. By tracing the isotopically labeled compound, researchers can achieve a comprehensive recovery of all drug-related material from a biological system.

While specific mass balance studies utilizing Cobimetinib-13C6 (racemate) are not detailed in publicly available literature, extensive studies have been conducted on radiolabeled cobimetinib ([14C]cobimetinib), which provide a clear understanding of the drug's disposition. These studies serve as a strong surrogate for what would be expected in a study with a 13C-labeled compound, as the isotopic label does not alter the underlying pharmacology and metabolic pathways of the molecule.

In preclinical studies involving rats and dogs administered a single oral dose of [14C]cobimetinib, the drug was well-absorbed. Following administration, the majority of the radioactivity was recovered, primarily in the feces, indicating that biliary excretion is the main route of elimination. The recovery of the administered dose was nearly complete within the first 48 hours post-dose.

A human absorption, metabolism, and excretion (AME) study following a single oral dose of [14C]cobimetinib in healthy male subjects demonstrated a total recovery of 94.3% of the administered radioactivity. Of this, 76.5% was recovered in the feces and 17.8% in the urine. This confirms that the primary route of excretion in humans is also through the feces.

The following table summarizes the mass balance findings from preclinical and clinical studies with radiolabeled cobimetinib.

| Species | Dose | Route of Administration | Total Recovery (%) | Fecal Excretion (%) | Urinary Excretion (%) |

| Rat | 30 mg/kg | Oral | ~90% | 78% | Not specified |

| Dog | 5 mg/kg | Oral | ~90% | 65% | Not specified |

| Human | 20 mg | Oral | 94.3% | 76.5% | 17.8% |

Data derived from studies using [14C]cobimetinib.

Utility in Metabolite Profiling and Identification

The use of isotopically labeled compounds like Cobimetinib-13C6 (racemate) is crucial for metabolite profiling and identification. The distinct mass shift introduced by the 13C atoms allows for the unequivocal differentiation of drug-related material from endogenous biological components in mass spectrometry analysis. This facilitates the detection and structural elucidation of metabolites.

Preclinical studies with [14C]cobimetinib have revealed that the compound undergoes extensive metabolism. In rats, the primary metabolic pathway was found to be hydroxylation of the aromatic core of the molecule. In contrast, dogs exhibited sequential oxidative reactions at the aliphatic portion of cobimetinib. Interestingly, the metabolic profile in dogs was more predictive of human metabolism than that in rats.

In humans, cobimetinib is extensively metabolized, with only a small fraction of the administered dose being excreted as the unchanged drug (1.6% in urine and 6.6% in feces). The major circulating drug-related components in human plasma were unchanged cobimetinib and a metabolite designated as M16, which is a glycine conjugate of hydrolyzed cobimetinib. Other circulating metabolites were considered minor, each accounting for less than 10% of the total drug-related material in plasma. In vitro studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of cobimetinib.

The following table provides a summary of the major metabolic pathways of cobimetinib observed in preclinical species and humans.

| Species | Primary Metabolic Pathway | Major Metabolites |

| Rat | Aromatic hydroxylation | Hydroxylated metabolites |

| Dog | Sequential oxidation of the aliphatic moiety | Oxidative metabolites |

| Human | CYP3A oxidation and UGT2B7 glucuronidation | Unchanged cobimetinib, M16 (glycine conjugate of hydrolyzed cobimetinib) |

Data derived from studies using [14C]cobimetinib.

Quantitative Analysis via Tracer Dilution Techniques

Cobimetinib-13C6 is utilized as an internal standard in quantitative bioanalytical methods, a classic application of tracer dilution techniques. In this context, a known amount of the stable isotope-labeled compound is added to a biological sample (e.g., plasma) containing an unknown amount of the unlabeled drug. The sample is then processed and analyzed by a mass-sensitive detector, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization. The ratio of the mass spectrometric signal of the unlabeled drug to that of the labeled internal standard is used to accurately and precisely quantify the concentration of the drug in the original sample. This method corrects for any loss of analyte during sample preparation and for variations in instrument response.

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for the simultaneous quantification of several oral oncolytics, including cobimetinib, in human plasma has been developed. This method employs 13C6-cobimetinib as the internal standard to ensure accuracy and precision.

Stereochemical Considerations for Cobimetinib (racemate) in Biotransformation

The user's query specifies "Cobimetinib-13C6 (racemate)", which implies the presence of both enantiomers in the compound. While the approved and clinically developed form of cobimetinib is the (S)-enantiomer, the existence of a racemic mixture is noted in scientific literature and commercial sources. The presence of stereoisomers has significant implications for drug metabolism and pharmacokinetics.

Impact of Chirality on Enzyme Recognition and Metabolism

Chirality can profoundly influence the interaction of a drug with metabolizing enzymes. Enzymes themselves are chiral macromolecules, composed of L-amino acids, and thus can exhibit stereoselectivity in binding and metabolizing drug substrates. This can lead to differences in the rate and pathway of metabolism between enantiomers.

For a racemic mixture of cobimetinib, it is plausible that the (R)- and (S)-enantiomers would be metabolized differently by enzymes such as CYP3A4. This stereoselective metabolism could result in:

Different rates of clearance: One enantiomer may be metabolized more rapidly than the other, leading to an enrichment of the slower-metabolized enantiomer in the systemic circulation.

Formation of different metabolites: The enzymatic transformation of each enantiomer could lead to the formation of unique metabolites.

Pharmacokinetic differences: Stereoselective metabolism can result in different plasma concentration-time profiles for each enantiomer, potentially impacting both efficacy and toxicity.

While specific preclinical studies on the stereoselective metabolism of racemic cobimetinib have not been identified in the reviewed literature, the general principles of drug metabolism strongly suggest that such differences are likely to exist.

Analytical Separation and Quantification of Stereoisomers (if relevant to specific research)

To investigate the stereoselective metabolism and pharmacokinetics of a racemic drug, it is essential to have analytical methods capable of separating and quantifying the individual enantiomers in biological matrices. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the most common technique for this purpose.

The development of a chiral HPLC method for cobimetinib would involve screening various CSPs (e.g., polysaccharide-based, protein-based) and mobile phase compositions to achieve adequate separation of the (R)- and (S)-enantiomers. Once a separation method is established, it can be coupled with mass spectrometry (LC-MS/MS) for sensitive and selective quantification of each enantiomer in plasma, urine, and other biological samples.

Although specific methods for the chiral separation of cobimetinib enantiomers are not described in the readily available scientific literature, the synthesis of enantiomerically pure cobimetinib often involves chiral resolution steps, indicating that separation of the enantiomers is feasible. The development and application of such an analytical method would be a prerequisite for any preclinical study aiming to characterize the differential metabolism and pharmacokinetics of the enantiomers of cobimetinib.

Analytical Methodologies for Cobimetinib and Its Metabolites in Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques form the cornerstone of analytical methods for cobimetinib (B612205), providing the necessary separation of the parent drug and its metabolites from endogenous components in complex biological matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques, often coupled with mass spectrometry for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of cobimetinib. ijsr.netjournaljpri.comresearchgate.netresearchgate.net These methods typically utilize a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. ijsr.netjournaljpri.comresearchgate.netresearchgate.net

Method development in RP-HPLC for cobimetinib involves optimizing several parameters to achieve adequate separation and peak shape. This includes the selection of the appropriate column, the composition and pH of the mobile phase, and the flow rate. ijsr.netjournaljpri.comresearchgate.netresearchgate.net For instance, a study detailing the simultaneous estimation of encorafenib (B612206) and binimetinib (B1684341) utilized a mobile phase of 0.1M dipotassium (B57713) hydrogen phosphate (pH 4.0) and methanol in a 50:50 v/v ratio. ijsr.net Detection is commonly performed using a UV detector at a wavelength where cobimetinib exhibits maximum absorbance. utb.cznih.govmdpi.com The validation of these HPLC methods is conducted in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. researchgate.netresearchgate.netgsconlinepress.com

While HPLC-UV methods are valuable, they may lack the sensitivity and selectivity of mass spectrometric detection, particularly for the analysis of low-concentration metabolites in complex biological fluids. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Analyte Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of cobimetinib and its metabolites due to its superior sensitivity, selectivity, and high-throughput capabilities. researchgate.netnih.govnih.gov Several UPLC-MS/MS methods have been developed for the simultaneous quantification of cobimetinib along with other kinase inhibitors in human plasma. nih.govrug.nlmedsci.cn

These multi-analyte methods are particularly advantageous in clinical research and therapeutic drug monitoring, allowing for the efficient analysis of combination therapies. For example, a validated UPLC-MS/MS method was developed for the simultaneous determination of seven oral oncolytics, including cobimetinib, in human plasma. nih.govrug.nl This method utilized a C18 column for chromatographic separation with a gradient elution system. nih.gov The mass spectrometer was operated in the positive ion mode, and analytes were detected using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each compound. nih.govrug.nl

The validation of these LC-MS/MS methods is rigorous, encompassing assessments of linearity, accuracy, precision, selectivity, matrix effects, and extraction recovery to ensure compliance with regulatory guidelines. nih.govscielo.br

Below is an interactive data table summarizing the parameters of a representative UPLC-MS/MS method for the quantification of multiple kinase inhibitors, including cobimetinib.

UPLC-MS/MS Method Parameters for Multi-Analyte Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Acquity H-Class UPLC system | nih.gov |

| Column | Waters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 μm) | nih.gov |

| Mobile Phase | Gradient elution with an aqueous and organic phase | nih.gov |

| Mass Spectrometer | Xevo TQ-S micro tandem mass spectrometer | nih.gov |

| Ionization Mode | Positive ion mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |

Application of Mass Spectrometry for Qualitative and Quantitative Analysis

Mass spectrometry is a powerful tool for both the quantification and structural elucidation of cobimetinib and its metabolites. Its high sensitivity and specificity make it indispensable in modern bioanalytical research.

Use of Stable Isotope Labeled Internal Standards (e.g., Cobimetinib-13C6)

To ensure the accuracy and precision of quantitative LC-MS/MS assays, stable isotope-labeled internal standards (SIL-IS) are widely employed. For the analysis of cobimetinib, Cobimetinib-13C6 (racemate) is a commonly used internal standard. researchgate.net The use of a SIL-IS is critical for compensating for variations that can occur during sample preparation, chromatography, and ionization. researchgate.net

Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences similar matrix effects. nih.govchromatographyonline.comrsc.org However, it is distinguishable by the mass spectrometer due to its higher mass. By calculating the ratio of the analyte response to the internal standard response, accurate and precise quantification can be achieved, even in the presence of signal suppression or enhancement caused by the biological matrix. nih.govchromatographyonline.comrsc.org The use of SIL-IS is a key component of robust and reliable bioanalytical methods. researchgate.net

Metabolite Identification via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for the identification of unknown metabolites. nih.govthermofisher.comasco.orgmdpi.comresearchgate.netmdpi.com In the context of cobimetinib, HRMS can be used to determine the elemental composition of potential metabolites based on their accurate mass measurements. nih.govthermofisher.comasco.orgmdpi.comresearchgate.netmdpi.com This information, combined with fragmentation data obtained from tandem mass spectrometry (MS/MS), allows for the structural elucidation of the metabolites. nih.govthermofisher.comasco.orgmdpi.comresearchgate.netmdpi.com

Studies have identified several metabolites of cobimetinib in plasma, including oxidative metabolites, glucuronide conjugates, and glycine (B1666218) conjugates. researchgate.net The identification of these metabolites is crucial for understanding the metabolic pathways of cobimetinib and for assessing the potential pharmacological activity or toxicity of its biotransformation products. The general workflow for metabolite identification using LC-HRMS involves the separation of metabolites from the parent drug and endogenous compounds, followed by the acquisition of high-resolution mass spectra and fragmentation patterns to propose and confirm the structures of the metabolites. nih.govthermofisher.comasco.orgmdpi.comresearchgate.netmdpi.com

Method Optimization for Complex Biological Matrices in Research Settings

The analysis of cobimetinib in complex biological matrices such as plasma presents several challenges, including the presence of proteins, lipids, and other endogenous components that can interfere with the analysis. nih.govchromatographyonline.comrsc.org Therefore, careful method optimization is required to ensure the reliability of the results.

A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering substances and concentrate the analyte of interest. frontiersin.orgnih.gov Common sample preparation techniques for the analysis of cobimetinib in plasma include protein precipitation and liquid-liquid extraction. nih.govnih.govscielo.brnih.gov Protein precipitation, often performed with acetonitrile, is a simple and rapid method for removing the majority of proteins from the sample. nih.govnih.gov Liquid-liquid extraction offers a higher degree of sample cleanup but is more time-consuming. scielo.brnih.gov The choice of extraction method depends on the specific requirements of the assay, such as the desired level of sensitivity and throughput. frontiersin.orgnih.gov

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting endogenous compounds, are a major concern in LC-MS/MS analysis. nih.govchromatographyonline.comrsc.orgnih.gov Strategies to mitigate matrix effects include optimizing the chromatographic separation to resolve the analyte from interfering components, modifying the sample preparation procedure to remove a wider range of interferences, and using a stable isotope-labeled internal standard to compensate for any remaining matrix effects. nih.govchromatographyonline.comrsc.orgnih.gov The careful evaluation and management of matrix effects are essential for the development of robust and reliable bioanalytical methods for cobimetinib in complex biological matrices. nih.govchromatographyonline.comrsc.orgnih.gov

Integration of Analytical Chemistry in Mechanistic Research

Quantitative analysis is pivotal for correlating drug concentrations with biological effects in mechanistic studies. The use of robust analytical methods, standardized with internal standards like Cobimetinib-13C6, allows researchers to accurately determine the exposure of cells or tissues to cobimetinib and link it to downstream pathway modulation and efficacy.

In in vitro studies, analytical chemistry is used to confirm the concentration of cobimetinib in cell culture media and to measure its uptake into cells. Such research is crucial for determining key parameters like the half-maximal inhibitory concentration (IC50). For instance, the activity of cobimetinib has been evaluated against various cancer cell lines, such as renal cell carcinoma and melanoma, with IC50 values reported in the low nanomolar to sub-micromolar range. nih.govresearchgate.netglpbio.com

To perform these analyses, cell lysates are prepared to measure intracellular drug concentration, while the surrounding culture media can be analyzed to assess drug stability and consumption. researchgate.net The sample preparation for cell lysates typically involves protein precipitation, similar to plasma samples, to remove cellular proteins before LC-MS/MS analysis. The resulting data are essential for interpreting the results of proliferation assays, apoptosis assays, and immunoblotting analyses that investigate the inhibition of signaling pathways like the MAPK pathway. nih.govnih.gov

In preclinical in vivo models, such as tumor xenografts in mice, quantifying cobimetinib in various biological matrices is essential for establishing a pharmacokinetic-pharmacodynamic (PK-PD) relationship. glpbio.compostersessiononline.eu Researchers measure cobimetinib concentrations in plasma, tumors, and other tissues over time to understand its absorption, distribution, metabolism, and excretion.

These measurements are critical for correlating drug exposure with anti-tumor efficacy. glpbio.com For example, studies in xenograft models have shown that cobimetinib can inhibit tumor growth in a dose-dependent manner. glpbio.com The analytical methods used for human plasma are readily adapted for biofluids from animal models. chromatographyonline.com For solid tissues like tumors, the tissue is first homogenized to create a uniform lysate, from which the drug is then extracted, often using protein precipitation or liquid-liquid extraction, before being quantified by LC-MS/MS with an appropriate internal standard like Cobimetinib-13C6. glpbio.com This allows for a direct comparison of drug concentration at the site of action with the observed therapeutic effect.

Pre Clinical Efficacy and Biological Activity Studies

In vitro Cell Line Investigations

Cobimetinib (B612205) has demonstrated potent activity in cancer cell lines harboring BRAF and KRAS mutations, which lead to constitutive activation of the MEK/ERK pathway. nih.gov In melanoma cell lines with BRAF V600E mutations, cobimetinib effectively inhibits the phosphorylation of ERK1/2. nih.gov Its anti-tumor effects have been observed across various malignancies.

Studies on renal cell carcinoma (RCC) have shown that cobimetinib is active against multiple RCC cell lines, with IC50 values ranging from 0.006 to 0.8μM. tandfonline.comtandfonline.comnih.gov In colorectal cancer, a disease where RAS/RAF/MEK/ERK pathway mutations are found in approximately 50% of cases, cobimetinib has been shown to decrease the cell viability of five different colorectal cancer cell lines: HCT116, SW480, DLD-1, HT-29, and RKO. karger.comresearchgate.net Furthermore, investigations into hepatocellular carcinoma (HCC) revealed that cobimetinib is active against HCC cells while sparing normal hepatocellular cells. nih.gov Notably, it demonstrated the ability to inhibit proliferation in sorafenib-resistant HCC cells at nanomolar concentrations, indicating its potential to overcome resistance to standard therapies. nih.gov

| Cancer Type | Cell Lines | Key Findings | Citations |

|---|---|---|---|

| Renal Cell Carcinoma (RCC) | CaKi-2, 786-O, A-704, ACHN, A489 | Demonstrated activity with IC50 values in the range of 0.006–0.8μM. | tandfonline.comtandfonline.comnih.gov |

| Colorectal Cancer | HCT116, SW480, DLD-1, HT-29, RKO | Inhibited cell viability across all tested cell lines. | karger.comresearchgate.net |

| Hepatocellular Carcinoma (HCC) | Panel of HCC cell lines, including sorafenib-resistant Hep3B-r | Active against HCC cells, including resistant variants, while sparing normal cells. | nih.gov |

| Melanoma | BRAF V600E mutant cell lines | Inhibits phosphorylation of ERK1/2. | nih.gov |

| Neuroblastoma | Panel of NB cell lines | Induced a concentration-dependent loss of cell viability. | nih.govspringermedizin.de |

The primary mechanism of action for cobimetinib is the targeted inhibition of the MEK1/2 kinases. fda.gov This action prevents the phosphorylation and subsequent activation of the downstream effector proteins, ERK1 and ERK2, thereby blocking signal transduction through the MAPK pathway. nih.govfda.gov

In studies involving RCC cells, the anti-tumor activity of cobimetinib was linked to the suppression of the Raf/MEK/ERK pathway. tandfonline.comtandfonline.comnih.gov Similarly, in osteosarcoma models, the mechanism was confirmed to be the inhibition of MEK/ERK signaling. nih.gov Research on hepatocellular carcinoma cells further specified that cobimetinib suppressed the ERK/RSK signaling cascade without affecting the JNK or p38 pathways. nih.gov In neuroblastoma cell lines, treatment with cobimetinib led to the dephosphorylation of both ERK1/2 and c-RAF. nih.gov This selective inhibition of the MEK/ERK pathway underscores the targeted nature of the compound's activity.

By blocking the MEK/ERK pathway, cobimetinib effectively curtails key cellular processes that drive tumor growth, including proliferation and survival, while promoting programmed cell death (apoptosis).

In colorectal cancer cells, cobimetinib was found to not only inhibit cell proliferation but also to induce cell cycle arrest in the G1 phase and trigger apoptosis. karger.comnih.gov A concentration-dependent loss of cell viability was also observed in all tested neuroblastoma cell lines. nih.gov In HCC cells, cobimetinib inhibited proliferation and induced apoptosis, an effect that extended to sorafenib-resistant cells. nih.gov The pro-apoptotic effect in HCC was further detailed by the observed increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2. nih.gov Furthermore, in a BRAF V600E positive melanoma cell line, cobimetinib treatment resulted in increased apoptosis. fda.gov

In vivo Animal Model Studies

The anti-tumor efficacy of cobimetinib observed in vitro has been substantiated in various in vivo animal models. These studies have consistently demonstrated the ability of cobimetinib to inhibit tumor growth across a spectrum of cancer types.

In xenograft models of renal cell carcinoma, cobimetinib prevented tumor formation and inhibited established tumor growth. tandfonline.comtandfonline.comnih.gov Significant inhibition of tumor formation and growth was also reported in an osteosarcoma xenograft mouse model. nih.gov Research using a patient-derived orthotopic xenograft (PDOX) model of gemcitabine-resistant pancreatic cancer showed that cobimetinib was one of the few agents tested that could cause tumor regression. nih.gov In mouse models implanted with tumor cell lines expressing the BRAF V600E mutation, cobimetinib effectively inhibited tumor growth. drugbank.com Dose-dependent tumor growth inhibition has also been demonstrated in human xenograft models of colorectal carcinoma and melanoma. nih.gov

| Cancer Type | Model Type | Key Findings | Citations |

|---|---|---|---|

| Renal Cell Carcinoma | Xenograft model | Prevented tumor formation and inhibited tumor growth. | tandfonline.comtandfonline.comnih.gov |

| Osteosarcoma | Xenograft mouse model | Significantly inhibited osteosarcoma formation and growth. | nih.gov |

| Pancreatic Cancer | Patient-Derived Orthotopic Xenograft (PDOX) | Caused tumor regression in a gemcitabine-resistant model. | nih.gov |

| Melanoma (BRAF V600E) | Tumor cell line implantation model | Inhibited tumor cell growth. | drugbank.com |

| Acute Myeloid Leukemia | Xenograft model | Reduced leukemia burden. | nih.gov |

| Colorectal Carcinoma | Human xenograft tumor model | Demonstrated dose-dependent tumor growth inhibition. | nih.gov |

An important finding from preclinical studies relates to the paradoxical activation of the MAPK pathway that can occur with BRAF inhibitors in cells with wild-type BRAF. In certain contexts, BRAF inhibitors can enhance tumor growth in these models. Preclinical evidence shows that cobimetinib can counteract this effect. In an in vivo mouse implantation model using a wild-type BRAF tumor cell line, cobimetinib prevented the growth enhancement mediated by the BRAF inhibitor vemurafenib (B611658). drugbank.com In nude mice implanted with BRAF wild-type tumors where treatment with vemurafenib alone resulted in increased tumor growth, the addition of cobimetinib prevented this paradoxical effect and led to a decrease in tumor volume. fda.gov

Based on a comprehensive review of available scientific literature, there is no specific preclinical research data focusing on the biological activity, efficacy, or mechanisms of resistance of the chemical compound "Cobimetinib-13C6 (racemate)." The available literature consistently identifies "Cobimetinib-13C6 (racemate)" as a carbon-13 isotopically labeled form of Cobimetinib.

Stable isotope-labeled compounds such as Cobimetinib-13C6 are primarily synthesized for use as internal standards in analytical methods, such as mass spectrometry, to accurately quantify the unlabeled drug in biological samples during pharmacokinetic and metabolic studies. The research on anti-angiogenic effects, resistance pathways, and combination strategies is conducted using the active pharmaceutical ingredient, Cobimetinib.

Consequently, it is not possible to provide an article on the preclinical efficacy and biological activity studies of "Cobimetinib-13C6 (racemate)" as per the requested outline, because such studies have not been published. The scientific focus is on the unlabeled parent compound, Cobimetinib.

Combinatorial Research Strategies in Pre-clinical Settings

Combinations with PI3K/AKT/mTOR Pathway Inhibitors

The interconnected nature of the MAPK and PI3K/AKT/mTOR signaling pathways has prompted pre-clinical investigations into the co-inhibition of these cascades. Resistance to MEK inhibitors like cobimetinib can arise from the activation of the PI3K/AKT/mTOR pathway. nih.gov Consequently, combining cobimetinib with inhibitors of this pathway is a rational strategy to enhance anti-tumor efficacy and overcome resistance.

In melanoma cell lines, the combination of cobimetinib with the mTOR inhibitor everolimus demonstrated superior results in decreasing cell viability and proliferation, and increasing apoptosis compared to single-agent treatments. nih.gov This combination proved to be a potent therapeutic option in both vemurafenib-sensitive and vemurafenib-resistant BRAF V600E melanoma cell lines. nih.gov The study highlighted that targeting multiple pathways could be a viable approach for melanomas harboring BRAF mutations, including those that have developed resistance to MAPK inhibitors. nih.gov

Preclinical studies have explored the broader concept of targeting both pathways. For instance, while not specific to cobimetinib, the rationale for dual inhibition is well-established. Inhibition of mTORC1 can lead to a feedback activation of the PI3K/PDK1 pathway, suggesting that a concurrent inhibition of both PI3K and mTOR could yield a better anticancer response than targeting mTOR alone. nih.gov

| Combination Agent | Cancer Type/Model | Key Preclinical Findings |

| Everolimus (mTOR inhibitor) | Melanoma Cell Lines (BRAF V600E) | - Increased apoptosis compared to single agents. nih.gov- Decreased cell viability and proliferation. nih.gov- Effective in both vemurafenib-sensitive and resistant cells. nih.gov |

Co-targeting with SHP2 Inhibitors

SHP2 is a protein tyrosine phosphatase that functions upstream of RAS and plays a critical role in activating the RAS/MAPK pathway. nih.govadelphi.edu Adaptive resistance to MEK inhibitors often involves the reactivation of the ERK pathway through various receptor tyrosine kinases (RTKs), and SHP2 is a common node in this reactivation. nih.gov This makes the dual inhibition of MEK and SHP2 a promising strategy to prevent or overcome resistance.

Preclinical studies have demonstrated that combining a SHP2 inhibitor, such as SHP099, with a MEK inhibitor can effectively inhibit the proliferation of multiple cancer cell lines in vitro. nih.gov This combination has shown significant efficacy in xenograft and genetically engineered models of KRAS-mutant pancreatic, lung, and ovarian cancers, as well as in triple-negative breast cancer with wild-type RAS. nih.gov The combination of a SHP2 inhibitor with a MEK inhibitor has been shown to prevent adaptive resistance in various cancer models expressing both mutant and wild-type KRAS. adelphi.edu

In preclinical cancer models with specific oncogenic mutations of RAS or related proteins, the combination of the SHP2 inhibitor RMC-4630 with cobimetinib has demonstrated synergistic anti-tumor effects. targetedonc.com These findings provide a strong rationale for the clinical investigation of this combination in patients with tumors driven by such mutations. targetedonc.com

| Combination Agent | Cancer Type/Model | Key Preclinical Findings |

| SHP099 (SHP2 inhibitor) | Pancreatic, Lung, Ovarian, Triple-Negative Breast Cancer Models | - Inhibited proliferation of multiple cancer cell lines in vitro. nih.gov- Highly efficacious in xenograft and genetically engineered models. nih.gov- Prevents adaptive resistance to MEK inhibitors. adelphi.edu |

| RMC-4630 (SHP2 inhibitor) | Solid Tumors with specific genomic mutations | - Demonstrated synergistic anti-tumor effects in preclinical models. targetedonc.com |

Integration with Chemotherapeutic Agents in Pre-clinical Studies

Cobimetinib has been evaluated in combination with various chemotherapeutic agents in preclinical models, demonstrating the potential to enhance their efficacy. In renal cell carcinoma (RCC) cell lines (CaKi-2, 786-O, A-704, ACHN, and A489), cobimetinib acted synergistically with 5-fluorouracil. nih.govtandfonline.com The combination led to enhanced tumor growth inhibition in xenograft models by suppressing the Raf/MEK/ERK pathway. nih.govresearchgate.net

In cervical cancer cell lines, cobimetinib displayed potent anti-cancer activity and its combination with paclitaxel was found to be synergistic. nih.gov The combination induced growth inhibition and caspase-dependent apoptosis through the inhibition of MAPK/ERK activation. nih.gov Interestingly, paclitaxel alone was observed to activate ERK in cervical cancer cells, an effect that was reversed by the addition of cobimetinib. nih.gov

Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts (PDX) showed that the combination of a MEK inhibitor with chemotherapy resulted in greater tumor regression than either agent alone. researchgate.net This provided the rationale for combining cobimetinib with gemcitabine.

| Combination Agent | Cancer Type/Model | Key Preclinical Findings |

| 5-Fluorouracil | Renal Cell Carcinoma (CaKi-2, 786-O, A-704, ACHN, A489) | - Synergistic activity. nih.govtandfonline.com- Enhanced tumor growth inhibition in xenografts. nih.govresearchgate.net |

| Paclitaxel | Cervical Cancer Cell Lines | - Synergistic in inhibiting cancer cells. nih.gov- Induced growth inhibition and apoptosis. nih.gov- Reversed paclitaxel-induced ERK activation. nih.gov |

| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDX models) | - Greater tumor regression than either agent alone. researchgate.net |

Combination with Radiotherapy or Radiohybrid Agents in Research Models

Preclinical studies have suggested that MEK inhibitors can act as radiosensitizers, enhancing the efficacy of radiotherapy. frontiersin.org While specific studies on cobimetinib in combination with radiotherapy are emerging, the broader class of MEK inhibitors has shown promise in this regard. For instance, preclinical research in BRAF V600E mutant melanoma cell lines (A375, SkMel28, and MM200) has explored the radiosensitizing effects of MEK inhibitors. frontiersin.org

The combination of targeted therapy and radiotherapy is being investigated in various cancer models. In a preclinical 4T1 breast cancer model, the combination of the tyrosine kinase inhibitor cabozantinib with radiation showed synergistic effects in vitro in terms of cell inactivation and growth control; however, this enhanced effect was not observed in in vivo tumor growth. frontiersin.org This highlights the complexity of translating in vitro findings to in vivo models.

| Combination Agent | Cancer Type/Model | Key Preclinical Findings |

| Radiotherapy | BRAF V600E Mutant Melanoma Cell Lines (A375, SkMel28, MM200) | - MEK inhibitors are being investigated as potential radiosensitizers. frontiersin.org |

Research into Combinations for Overcoming Drug Resistance in specific cell lines/models

A significant focus of preclinical research with cobimetinib is its use in combinations to overcome acquired resistance to targeted therapies. In BRAF-mutant melanoma, resistance to BRAF inhibitors like vemurafenib often involves the reactivation of the MAPK pathway. nih.gov The combination of vemurafenib and cobimetinib has been shown to delay the onset of resistance and provide more sustained responses compared to BRAF inhibitor monotherapy. nih.gov

In a vemurafenib-resistant melanoma cell line (ED013R2), which also exhibited cross-resistance to cobimetinib, the combination of cobimetinib with the mTOR inhibitor everolimus was effective. nih.gov This suggests that resistance in this model may be driven by the activation of the PI3K/AKT/mTOR pathway, and that dual pathway inhibition can overcome this resistance. nih.gov

The MEK1 p.P124L mutation has been identified as a mechanism of resistance to the MEK inhibitor trametinib in BRAF-mutant melanoma. mdpi.com In silico modeling predicted that cobimetinib could still effectively bind to the MEK1 binding site despite this mutation. mdpi.com A subsequent switch to a vemurafenib/cobimetinib combination in a patient with this resistance mutation led to a reduction in the mutant allele fraction, suggesting a response to the therapy. mdpi.com

In preclinical models of melanoma resistant to immune checkpoint blockade, transcriptomic analysis revealed the activation of targetable pathways. crownbio.com A high-throughput drug screen identified the combination of cobimetinib and regorafenib as a particularly promising regimen with efficacy against distinct molecular subtypes of melanoma. crownbio.com

| Combination Agent | Cancer Type/Model | Resistance Mechanism | Key Preclinical Findings |

| Vemurafenib | BRAF-mutant Melanoma | MAPK pathway reactivation | Delays onset of resistance and provides more sustained responses. nih.gov |

| Everolimus | Vemurafenib-resistant Melanoma (ED013R2) | PI3K/AKT/mTOR pathway activation | Overcomes resistance to MAPK inhibitors. nih.gov |

| Vemurafenib | BRAF-mutant Melanoma with MEK1 p.P124L mutation | MEK1 mutation conferring trametinib resistance | Cobimetinib predicted to be effective; combination led to a reduction in mutant allele fraction. mdpi.com |

| Regorafenib | Melanoma resistant to immune checkpoint blockade | Activation of multiple targetable pathways | Efficacious against distinct molecular subtypes. crownbio.com |

Investigation of Combination Indices and Synergistic Effects

The synergistic effects of cobimetinib in combination with other agents have been quantitatively assessed in several preclinical studies using the combination index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In renal cell carcinoma cell lines, the combination of cobimetinib with 5-fluorouracil, sorafenib, and sunitinib was analyzed, and the results indicated synergistic activity. nih.govtandfonline.com Similarly, in cervical cancer cell lines, the combination of cobimetinib and paclitaxel was found to be synergistic in inhibiting cancer cell growth. nih.gov

The combination of the BCL2 inhibitor venetoclax and cobimetinib demonstrated synergy in seven out of eleven acute myeloid leukemia (AML) cell lines, including those resistant to single agents. researchgate.net

| Combination Agent | Cancer Type/Model | Combination Index (CI) | Outcome |

| 5-Fluorouracil | Renal Cell Carcinoma Cell Lines | CI < 1 | Synergy nih.govtandfonline.com |

| Sorafenib | Renal Cell Carcinoma Cell Lines | CI < 1 | Synergy nih.govtandfonline.com |

| Sunitinib | Renal Cell Carcinoma Cell Lines | CI < 1 | Synergy nih.govtandfonline.com |

| Paclitaxel | Cervical Cancer Cell Lines | Not explicitly stated, but described as synergistic | Synergy nih.gov |

| Venetoclax | Acute Myeloid Leukemia Cell Lines | Not explicitly stated, but described as synergistic in 7/11 cell lines | Synergy researchgate.net |

Structural Biology and Molecular Interactions of Cobimetinib

Characterization of MEK Binding Site

Cobimetinib (B612205) binds to a distinct allosteric pocket on the MEK enzyme, adjacent to the ATP-binding site. nih.govresearchgate.net This pocket is largely pre-formed and runs the length of the MEK activation-loop helix. pnas.org The binding is characterized by a network of specific interactions with key amino acid residues, which are critical for its inhibitory activity.

Specific Amino Acid Residues Involved in Ligand Interaction

The interaction of cobimetinib with MEK involves several key amino acid residues that stabilize the drug-protein complex. Notably, Serine 212 (S212) in the activation loop and Lysine (B10760008) 97 (K97) are crucial for this interaction. nih.gov The backbone nitrogen of S212 forms a hydrogen bond with a fluorine atom of cobimetinib, a conserved interaction that restrains the movement of S212 and hinders its phosphorylation by RAF. plos.org K97, located near the ATP-binding site, also plays a significant role. The binding of cobimetinib disrupts the salt bridge between K97 and Glutamate 114 (Glu114) in the C-helix, which is essential for catalytic activity. nih.govplos.org Other residues contributing to the binding through hydrophobic interactions include Leucine 115 (L115), Leucine 118 (L118), Valine 127 (V127), and Methionine 143 (M143). plos.orgbiorxiv.org

Table 1: Key Amino Acid Residues in MEK1 Interacting with Cobimetinib

| Residue | Location | Type of Interaction | Reference |

| Serine 212 (S212) | Activation Loop | Hydrogen Bond | nih.govplos.org |

| Lysine 97 (K97) | Near ATP-binding site | Disruption of Salt Bridge | nih.govplos.org |

| Aspartate 190 (D190) | Catalytic Loop | Ligand Coordination | researchgate.netnih.gov |

| Leucine 115 (L115) | Hydrophobic Pocket | Hydrophobic | plos.orgbiorxiv.org |

| Leucine 118 (L118) | Hydrophobic Pocket | Hydrophobic | plos.orgbiorxiv.org |

| Valine 127 (V127) | Hydrophobic Pocket | Hydrophobic | plos.orgbiorxiv.org |

| Methionine 143 (M143) | Hydrophobic Pocket | Hydrophobic | plos.orgbiorxiv.org |

| Isoleucine 215 (I215) | Activation Segment | Hydrophobic | biorxiv.org |

| Methionine 219 (M219) | Activation Segment | Hydrophobic | biorxiv.org |

Hydrophobic and Hydrogen Bonding Interactions with MEK1/2

The binding of cobimetinib to MEK1/2 is stabilized by a combination of hydrophobic and hydrogen bonding interactions. A prominent feature of cobimetinib is its 2-fluoro-4-iodoanilino fragment, which fits into a hydrophobic sub-pocket formed by residues such as L115, L118, V127, and M143. plos.orgbiorxiv.org These hydrophobic contacts are crucial for the high binding affinity of the inhibitor. biorxiv.org

In addition to these hydrophobic interactions, a key hydrogen bond is formed between a fluorine atom on the inhibitor and the backbone nitrogen of S212. plos.org This interaction is critical for stabilizing the inactive conformation of the activation loop, preventing its phosphorylation by the upstream kinase RAF. pnas.orgplos.org Molecular dynamics simulations have shown this hydrogen bond to be highly conserved, with a peak probability at a distance of 3.1 Å. biorxiv.org The oxygen atom of cobimetinib, along with the ε-amino group of K97 and the carboxyl group of Aspartate 208 (part of the DFG motif), form a pseudo-catalytic center that deactivates the kinase. plos.org

Allosteric Modulation Mechanism

Cobimetinib functions as a Type-III allosteric inhibitor, meaning it binds to a site distinct from the ATP pocket to modulate the enzyme's activity. nih.govnih.gov This allosteric binding induces conformational changes that lock the MEK enzyme in an inactive state. nih.gov

Conformational Changes of the Activation Loop and Active Site

Upon binding, cobimetinib induces significant conformational changes in the MEK protein. A key effect is the stabilization of the activation loop in a helical conformation that is resistant to phosphorylation by RAF. pnas.org This prevents the activation of MEK. The binding of the inhibitor also leads to a reduction in the flexibility of the P-loop and the activation loop. nih.govbiorxiv.org

Furthermore, the interaction with cobimetinib disrupts the salt bridge between K97 and Glu114, which is necessary for catalysis, leading to an inactive state and increased flexibility of the C-helix. nih.govplos.org While most of the binding pocket is preformed, cobimetinib binding can cause a slight inward rotation of the activation-loop helix, narrowing the allosteric pocket. pnas.org These conformational changes effectively lock the enzyme in a catalytically inactive state, preventing downstream signaling in the MAPK pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for MEK Inhibition

Structure-activity relationship (SAR) studies have been instrumental in the development and optimization of cobimetinib. These studies have highlighted the importance of specific chemical features for potent MEK inhibition. For instance, the 2-fluoro-4-iodoanilino fragment is a well-established hydrophobic pocket binder, and its presence is a common feature among potent MEK inhibitors. plos.orgbiorxiv.org

Pharmacophore modeling has revealed a conserved spatial arrangement of key functional groups necessary for high-affinity binding. biorxiv.org This includes hydrophobic groups that occupy the hydrophobic sub-pocket and hydrogen bond donors and acceptors that interact with residues like S212. biorxiv.org The solvent-exposed parts of the inhibitor can also interact with the γ-phosphate of ATP, further disturbing its functional conformation and reducing enzymatic activity. nih.govplos.org

The differences in the chemical structures of various MEK inhibitors, even those binding to the same allosteric pocket, can lead to different levels of inhibition and varying efficacies against different activating mutations (e.g., BRAF vs. KRAS mutations). nih.govpnas.org For example, while cobimetinib is highly potent against BRAF-mutant tumors, it shows less potency in some KRAS-mutant contexts. nih.gov This is attributed to how the inhibitor's affinity for S212 influences the degree of inhibition of MEK activation by RAF. nih.gov

Design Principles for Type-III Allosteric Kinase Inhibitors

Type-III allosteric kinase inhibitors represent a class of highly selective therapeutics that bind to a site adjacent to the highly conserved ATP-binding pocket. plos.orgcuni.czresearchgate.netnih.gov This approach offers a significant advantage in achieving selectivity, as allosteric sites are generally less conserved across the human kinome than the orthosteric ATP site. researchgate.netresearchgate.net

The primary design principle for Type-III inhibitors like Cobimetinib involves targeting an inactive conformation of the kinase. frontiersin.org The binding of the inhibitor induces or stabilizes a conformational change that locks the enzyme in a catalytically incompetent state. mdpi.com In the case of MEK, this involves a distinctive "αC-helix out" conformation, which forms a hydrophobic pocket for the allosteric inhibitor to bind. frontiersin.org This movement of the αC-helix is a critical component of the allosteric binding site formation. frontiersin.org

A key structural feature that enables the design of MEK-targeted Type-III inhibitors is a short helix within the activation loop. plos.org It is hypothesized that this helix-folding activation loop is a hallmark of allosteric binding sites for this inhibitor class. plos.orgnih.gov The inhibitor stabilizes the kinase in this inactive state, preventing its phosphorylation by the upstream kinase RAF and subsequent activation. plos.orgfrontiersin.org This mechanism effectively circumvents resistance that can arise from mutations in the ATP-binding pocket. researchgate.net

Rational Design and Synthesis of Cobimetinib Analogs and Scaffolds

The rational design of Cobimetinib analogs and new chemical scaffolds is heavily influenced by the structural understanding of its interaction with MEK. nih.gov Researchers utilize fragment-based drug design and molecular hybridization to create novel compounds with potential MEK inhibitory activity. nih.gov

A common strategy involves identifying key pharmacophores from known potent inhibitors. The 2-fluoro-4-iodophenyl moiety present in Cobimetinib is a recurring feature in many clinical MEK inhibitors and is considered a crucial group for binding. nih.govmdpi.com In one example of rational design, this aniline (B41778) fragment from Cobimetinib was combined with an isoflavone (B191592) core to create a novel small molecule, NSC777213, designed to target the MEK pathway. nih.gov

Other approaches involve designing entirely new scaffolds that can fit into the allosteric pocket. For instance, researchers have designed and synthesized novel quinoline (B57606) derivatives of ursolic acid, incorporating hydrazide, oxadiazole, or thiadiazole moieties, as potential MEK inhibitors. researchgate.net The synthesis of these analogs often involves multi-step chemical reactions to build upon a core structure, guided by computational modeling to predict binding affinity and biological activity. researchgate.netacs.org The goal is to develop new chemical entities that retain or improve upon the potency of Cobimetinib while potentially offering different pharmacokinetic properties or overcoming resistance mechanisms. scispace.com

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for understanding the detailed molecular interactions of Cobimetinib and for discovering new inhibitors.

Molecular Dynamics (MD) Simulations of Cobimetinib-MEK Complexes

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of the Cobimetinib-MEK complex over time. plos.orgnih.gov Multiple studies have employed MD simulations, often extending into the microsecond scale, to compare the structural dynamics of MEK in its apo (unbound) state versus its complex with Cobimetinib. plos.orgbiorxiv.org